ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate
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Overview
Description
ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy} Group: This step can be carried out through nucleophilic substitution reactions, where the appropriate ethyl ester reacts with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester and the 4-methylbenzylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-33-28(32)22-13-14-24-23(15-22)26(16-25(30-24)21-7-5-4-6-8-21)34-18-27(31)29-17-20-11-9-19(2)10-12-20/h4-16H,3,17-18H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDCYXQTSUUXSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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